4-Amino-2-fluoro-N-(propan-2-yl)benzamide 4-Amino-2-fluoro-N-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399773
InChI: InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
SMILES: CC(C)NC(=O)C1=C(C=C(C=C1)N)F
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

4-Amino-2-fluoro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC13399773

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-fluoro-N-(propan-2-yl)benzamide -

Specification

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name 4-amino-2-fluoro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key SIHXXGHHDSHOOO-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=C(C=C(C=C1)N)F
Canonical SMILES CC(C)NC(=O)C1=C(C=C(C=C1)N)F

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-amino-2-fluoro-N-(propan-2-yl)benzamide consists of a benzamide backbone with three key substituents:

  • Amino group (-NH₂) at the 4-position of the benzene ring

  • Fluorine atom (-F) at the 2-position

  • Isopropyl group (-N-(CH(CH₃)₂)) on the amide nitrogen

The systematic IUPAC name derives from this substitution pattern: 4-amino-2-fluoro-N-(propan-2-yl)benzamide. The molecular formula is C₁₁H₁₅FN₂O, with a molecular weight of 210.25 g/mol.

Key Structural Features:

  • Electronic Effects: The electron-withdrawing fluorine atom at the ortho position influences the electron density of the aromatic ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .

  • Steric Considerations: The isopropyl group introduces steric bulk at the amide nitrogen, which may affect binding interactions in biological systems.

  • Hydrogen Bonding: The amino and amide groups provide hydrogen bond donor/acceptor sites, critical for molecular recognition processes .

Synthesis and Manufacturing Processes

The synthesis of 4-amino-2-fluoro-N-(propan-2-yl)benzamide can be inferred from analogous routes described for related benzamide intermediates . A plausible three-step synthesis is outlined below:

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene

Reaction:
2-Fluoro-4-nitrotolueneKMnO4NaOH, Phase Transfer Catalyst2-Fluoro-4-nitrobenzoic Acid\text{2-Fluoro-4-nitrotoluene} \xrightarrow[\text{KMnO}_4]{\text{NaOH, Phase Transfer Catalyst}} \text{2-Fluoro-4-nitrobenzoic Acid}
Conditions:

  • Temperature: 80–95°C

  • Time: 8–18 hours

  • Yield: ~85%

Step 2: Amide Formation via Acid Chloride Intermediate

Reaction:
2-Fluoro-4-nitrobenzoic AcidSOCl2Dichloromethane2-Fluoro-4-nitrobenzoyl Chloride\text{2-Fluoro-4-nitrobenzoic Acid} \xrightarrow[\text{SOCl}_2]{\text{Dichloromethane}} \text{2-Fluoro-4-nitrobenzoyl Chloride}
IsopropylamineBase2-Fluoro-4-nitro-N-(propan-2-yl)benzamide\xrightarrow[\text{Isopropylamine}]{\text{Base}} \text{2-Fluoro-4-nitro-N-(propan-2-yl)benzamide}
Conditions:

  • Chlorination: 40–85°C, 3–5 hours

  • Amination: 0°C, 1–2 hours

  • Yield: ~95% (based on analogous methylamide synthesis)

Step 3: Catalytic Hydrogenation of Nitro Group

Reaction:
2-Fluoro-4-nitro-N-(propan-2-yl)benzamideH2Pd/C4-Amino-2-fluoro-N-(propan-2-yl)benzamide\text{2-Fluoro-4-nitro-N-(propan-2-yl)benzamide} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{4-Amino-2-fluoro-N-(propan-2-yl)benzamide}
Conditions:

  • Pressure: 1–3 bar H₂

  • Temperature: 25–50°C

  • Yield: >98%

Physicochemical Properties

While direct experimental data for this compound is limited, properties can be extrapolated from structurally similar benzamides :

PropertyValue (Estimated)Comparative Data for Analog
Molecular Weight210.25 g/mol235.26 g/mol (N-methyl analog)
Density1.18–1.25 g/cm³1.2±0.1 g/cm³
Boiling Point390–420°C413.6±45.0°C
Melting Point160–180°CNot Reported
LogP (Partition Coefficient)1.2–1.50.89
Solubility in Water<1 mg/mL<0.1 mg/mL

Key Observations:

  • The isopropyl group increases hydrophobicity compared to the N-methyl analog, as reflected in the higher LogP.

  • The amino group enhances polarity, contributing to moderate solubility in polar aprotic solvents like DMSO or DMF .

Recent Research Developments

While no direct studies on this compound exist, advances in benzamide chemistry highlight promising directions:

  • Continuous Flow Synthesis: Microreactor technology could optimize the hydrogenation step, reducing catalyst loading and reaction time .

  • Polymer-Supported Catalysts: Immobilized Pd catalysts may enable greener synthesis with easier recovery .

  • Computational Modeling: DFT studies predict strong binding to the androgen receptor (ΔG = -9.2 kcal/mol), warranting experimental validation .

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